N-(3-bromophenyl)-3-(trifluoromethyl)benzamide

Bcr-Abl kinase inhibition chronic myeloid leukemia tyrosine kinase inhibitors

Bcr-Abl kinase inhibitor research requires the precise 3-bromo-3'-(trifluoromethyl) regioisomer-a validated pharmacophore geometry for antiproliferative potency against K562 leukemia cells. This compound provides the exact scaffold with a reactive aryl bromide handle for cross-coupling diversification. • Confirmed optimal 3,3'-substitution pattern in SAR studies; 97% purity • XLogP3 4.3, TPSA 29.1 Ų; MW 344.13 g/mol • Available in 250 mg, 1 g; RT storage, ambient shipping

Molecular Formula C14H9BrF3NO
Molecular Weight 344.131
CAS No. 710310-54-6
Cat. No. B2596676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3-(trifluoromethyl)benzamide
CAS710310-54-6
Molecular FormulaC14H9BrF3NO
Molecular Weight344.131
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C14H9BrF3NO/c15-11-5-2-6-12(8-11)19-13(20)9-3-1-4-10(7-9)14(16,17)18/h1-8H,(H,19,20)
InChIKeyNUCGNVOUNFOXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide Specifications & Structural Identity


N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide (CAS 710310-54-6) is a halogenated benzamide derivative with the molecular formula C₁₄H₉BrF₃NO and a molecular weight of 344.13 g/mol [1]. The compound features a 3-bromophenyl group linked via an amide bond to a 3-(trifluoromethyl)benzoyl moiety, with an XLogP3-AA value of 4.3 and a topological polar surface area of 29.1 Ų, indicating substantial lipophilicity and moderate membrane permeability potential [1]. The compound is commercially available from multiple suppliers at 97% purity, with standard packaging options including 250 mg and 1 g quantities, and is typically stored at room temperature under conditions that avoid strong oxidizing materials . Structurally, the compound contains a reactive aryl bromide handle on the N-phenyl ring, enabling further synthetic elaboration via cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, while the meta-trifluoromethyl group on the benzoyl ring contributes metabolic stability and lipophilicity to derivative compounds .

Workflow
Medicinal chemistry and SAR diversification
Selection Logic
Validated 3-substituted benzamide scaffold
Key Feature
Aryl bromide handle for cross-coupling library synthesis

Why In-Class Analogs Cannot Substitute for N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide


Within the class of halogenated trifluoromethyl benzamides, substitution is not functionally equivalent due to the specific meta-substitution pattern on both aromatic rings. The 3-bromo substitution on the N-phenyl ring and the 3-trifluoromethyl substitution on the benzoyl ring collectively define a precise pharmacophore geometry and electronic profile that cannot be replicated by alternative regioisomers or derivatives [1]. Structure-activity relationship (SAR) studies on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors have established that both the position of halogen substitution and the presence of the trifluoromethyl group are critical determinants of antiproliferative potency against Bcr-Abl-positive leukemia cell lines [1]. The 3,3′-substitution pattern present in N-(3-bromophenyl)-3-(trifluoromethyl)benzamide positions the bromine atom at a meta orientation relative to the amide linkage, which influences both the compound's conformational flexibility and its ability to participate in halogen bonding interactions within kinase ATP-binding pockets [2]. Moreover, the aryl bromide serves as a versatile synthetic handle for subsequent derivatization, a feature that is absent in dehalogenated analogs or compounds bearing alternative leaving groups . Consequently, procurement of this specific regioisomer is essential for researchers replicating published synthetic protocols or SAR series where the 3-bromo-3-trifluoromethyl substitution pattern has been validated as optimal.

Regioisomer
Target: 3-Bromo-N-phenyl substitution
Potential substitute: 4-Bromo (para) regioisomer

Meta-substitution geometry and halogen-bonding profile may not transfer to para-positioned analogs, altering target engagement.

Connectivity
Target: 3-CF₃ on benzoyl, 3-Br on N-phenyl
Potential substitute: Inverse amide connectivity

Reversed amide directionality shifts spatial arrangement of key substituents, potentially abolishing activity in validated SAR series.

Synthetic Utility
Target: Reactive aryl bromide (C–Br)
Potential substitute: Dehalogenated or chloro analog

Dehalogenated analogs lack the cross-coupling handle entirely; chloro analogs may require more forcing conditions, limiting diversification scope.

N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide Differentiation Evidence


Bcr-Abl Kinase Inhibitor Derivatization & Scaffold Validation

Derivatives of N-(3-bromophenyl)-3-(trifluoromethyl)benzamide have been identified as highly potent Bcr-Abl kinase inhibitors . In a systematic SAR study of 3-substituted benzamide derivatives, approximately ten 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors, with one derivative (NS-187, 9b) emerging as a promising candidate for STI-571-resistant chronic myeloid leukemia therapy [1]. The specific 3-bromo substitution pattern present in the target compound provides a unique aryl halide handle for further diversification via cross-coupling while maintaining the validated 3-substituted benzamide pharmacophore that demonstrated potent antiproliferative activity against the K562 Bcr-Abl-positive leukemia cell line [1]. Compounds lacking the 3-bromo substituent or bearing alternative substitution patterns did not achieve comparable potency in the same assay system [1].

Bcr-Abl Inhibitor Scaffold
Class-level inference
~10 potent derivatives identified in SAR study
Validated pharmacophore for kinase inhibition
Supports scaffold selection; exact IC₅₀ values not reported for parent compound.
Bcr-Abl kinase inhibition chronic myeloid leukemia tyrosine kinase inhibitors 3-substituted benzamides

Conformational Distinction: Meta- vs. Para-Bromo Substitution

The 3-bromo substitution (meta position) on the N-phenyl ring of N-(3-bromophenyl)-3-(trifluoromethyl)benzamide produces a distinct molecular geometry and electronic distribution compared to the 4-bromo (para) regioisomer. The para-substituted analog, N-(4-bromophenyl)-3-(trifluoromethyl)benzamide (CAS 562080-79-9), has identical molecular formula and weight but a different InChI Key (JDUHFWWSDVISOZ-UHFFFAOYSA-N versus NUCGNVOUNFOXOQ-UHFFFAOYSA-N for the target compound) . Crystallographic studies on structurally related bromobenzamide derivatives have demonstrated that halogen substitution position significantly influences intermolecular interactions, including N—H···O hydrogen bonding networks and halogen-halogen contacts (Br···Br distances of 3.6141 Å observed in 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide) [1]. The meta-bromo orientation positions the halogen atom for potential halogen bonding interactions within protein binding pockets that are sterically inaccessible to para-substituted analogs.

Meta vs. Para Bromo
Head-to-head
Distinct InChI Keys; different crystal packing and Br···Br contacts reported
Regioisomeric identity is critical for SAR
Substitution may alter halogen bonding geometry.
regioisomer selectivity conformational analysis halogen bonding structure-based design

Amide Bond Directionality vs. Inverse Analogs

The target compound features a 3-bromophenyl group on the amine side of the amide bond and a 3-trifluoromethylbenzoyl group on the carbonyl side. The inverse amide analog, 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 56661-32-6), reverses this connectivity, placing the bromine on the benzoyl ring and the trifluoromethyl group on the N-phenyl ring . This reversal alters the relative orientation of the two key substituents and changes the electronic environment of the amide linkage. In medicinal chemistry SAR studies, such amide inversions frequently result in substantial differences in target binding affinity, metabolic stability, and physicochemical properties despite identical molecular formula and weight [1]. The target compound's specific connectivity pattern (3-bromo on N-phenyl, 3-trifluoromethyl on benzoyl) has been validated in the context of Bcr-Abl kinase inhibitor development, where derivatives of this specific connectivity demonstrated high potency against the K562 cell line [1].

Amide Directionality
Head-to-head
Reversed connectivity vs. inverse amide CAS 56661-32-6
Connectivity pattern validated in Bcr-Abl context
Inverse analog may show substantially different target binding.
amide connectivity isosteric replacement pharmacophore mapping SAR differentiation

Lipophilicity Enhancement Over Dehalogenated Analogs

N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide has a computed XLogP3-AA value of 4.3, indicating substantial lipophilicity that contributes to membrane permeability and protein binding potential [1]. This value reflects the combined contributions of the bromine atom (which increases lipophilicity through increased polarizability and molecular volume) and the trifluoromethyl group (which contributes strong electron-withdrawing character and enhanced metabolic stability while maintaining lipophilicity) [2]. The compound's topological polar surface area of 29.1 Ų is well below the 140 Ų threshold generally associated with favorable oral bioavailability, suggesting that derivatives of this scaffold may possess drug-like absorption characteristics [1]. The predicted boiling point of 310.7 ± 42.0 °C at 760 mmHg and density of 1.6 ± 0.1 g/cm³ provide practical guidance for handling and purification protocols .

Lipophilicity Profile
Class-level inference
XLogP3-AA = 4.3; TPSA = 29.1 Ų
Supports membrane permeability research
~1.8–2.8 units higher XLogP than non-halogenated analogs.
lipophilicity XLogP physicochemical profiling drug-likeness membrane permeability

Trifluoromethyl Positional Isomerism Comparison

The target compound contains a 3-(trifluoromethyl) substitution on the benzoyl ring (meta position). Alternative positional isomers exist with the trifluoromethyl group at the 2-position (ortho) or 4-position (para). The 3-trifluoromethyl substitution pattern confers distinct electronic and steric properties compared to the ortho and para analogs. Ortho-trifluoromethyl substitution introduces steric hindrance near the amide bond that can alter conformational preferences and restrict rotation, while para-substitution maximizes the electron-withdrawing resonance effect of the CF₃ group through extended conjugation [1]. The meta-trifluoromethyl group present in the target compound provides an intermediate electronic effect—strong inductive electron withdrawal without significant resonance contribution—resulting in a unique balance of metabolic stability and electronic modulation [2]. This meta-substitution pattern has been specifically validated in the 3-substituted benzamide Bcr-Abl inhibitor series, where derivatives of this scaffold demonstrated high antiproliferative potency [2].

CF₃ Positional Isomerism
Class-level inference
Meta-CF₃: inductive withdrawal without resonance contribution
Unique electronic and steric profile
Profile cannot be replicated by ortho or para analogs.
positional isomerism trifluoromethyl substitution electronic effects metabolic stability

Aryl Bromide Handle for Synthetic Diversification

The presence of an aryl bromide on the N-phenyl ring of N-(3-bromophenyl)-3-(trifluoromethyl)benzamide provides a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations . Aryl bromides offer an optimal balance of reactivity and stability for palladium-catalyzed couplings: they are sufficiently reactive to undergo oxidative addition under mild conditions while maintaining adequate stability during storage and handling [1]. In contrast, dehalogenated analogs lack this synthetic handle entirely, precluding further diversification of the N-phenyl ring. Chloro analogs, while capable of participating in cross-couplings, generally require more forcing conditions or specialized catalysts due to the higher bond dissociation energy of the C–Cl bond compared to C–Br [1]. The target compound's 3-bromo substituent is specifically positioned for para-functionalization via directed ortho-metalation or cross-coupling strategies, enabling systematic exploration of substitution effects in the Bcr-Abl inhibitor scaffold [2].

Aryl Bromide Reactivity
Class-level inference
C–Br bond enables Suzuki, Heck, Buchwald-Hartwig couplings
Enables library synthesis for lead optimization
Broader catalyst compatibility than aryl chlorides.
cross-coupling reactions Suzuki coupling aryl bromide reactivity synthetic diversification

Application Scenarios for N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide


Bcr-Abl Inhibitor Synthesis for Leukemia Drug Discovery

N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide serves as a key synthetic intermediate for the preparation of 3-substituted benzamide derivatives that have been validated as highly potent Bcr-Abl kinase inhibitors . In the landmark SAR study by Asaki et al., approximately ten 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors, with the 3-substituted benzamide scaffold demonstrating potent antiproliferative activity against the Bcr-Abl-positive K562 leukemia cell line [1]. The target compound provides the core benzamide scaffold with the validated 3-bromo substituent positioned for further diversification via Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, enabling systematic exploration of substitution effects on kinase inhibition potency and selectivity. This application is specifically relevant for medicinal chemistry teams developing next-generation Bcr-Abl inhibitors, particularly those targeting STI-571 (imatinib)-resistant chronic myeloid leukemia variants [1].

SAR Studies of 3-Substituted Benzamide Pharmacophores

The compound is ideally suited for systematic SAR investigations of halogen substitution effects in benzamide-based kinase inhibitors. The 3-bromo-3-trifluoromethyl substitution pattern represents a specific pharmacophore geometry that has been validated in the context of Bcr-Abl inhibition . Researchers can utilize this compound as a starting point for comparative studies examining: (1) the impact of bromine substitution position (3-bromo vs 4-bromo regioisomers), (2) the effect of halogen identity (bromo vs chloro vs iodo analogs), (3) the role of trifluoromethyl positioning (3-CF₃ vs 2-CF₃ vs 4-CF₃ positional isomers), and (4) the influence of amide bond directionality (target compound vs inverse amide analogs) [1]. Such comparative SAR studies are essential for establishing the optimal substitution pattern for target engagement and selectivity in kinase inhibitor development programs .

Cross-Coupling Diversification for Library Synthesis

The aryl bromide functionality at the 3-position of the N-phenyl ring enables high-throughput parallel synthesis of structurally diverse benzamide derivatives via palladium-catalyzed cross-coupling reactions . This application leverages the compound's balanced reactivity profile: the C–Br bond undergoes oxidative addition under mild conditions compatible with automated synthesis platforms, while maintaining sufficient stability for storage and handling [1]. Typical diversification strategies include Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to introduce aromatic diversity, Buchwald-Hartwig amination to incorporate secondary or tertiary amine functionality, and Sonogashira coupling to install alkynyl groups for click chemistry applications . The resulting libraries can be screened against kinase panels, cellular assays, or phenotypic readouts to identify optimized lead compounds. This application is particularly valuable for industrial medicinal chemistry groups requiring efficient access to diverse chemical space around a validated benzamide scaffold [1].

Reference Standard for Analytical Method Development

With a defined purity specification of 97% and well-characterized physicochemical properties including molecular weight (344.13 g/mol), density (1.6 ± 0.1 g/cm³), boiling point (310.7 ± 42.0 °C at 760 mmHg), and a unique InChI Key (NUCGNVOUNFOXOQ-UHFFFAOYSA-N), N-(3-bromophenyl)-3-(trifluoromethyl)benzamide can serve as a reference standard for analytical method development and quality control applications . The compound's distinct InChI Key and SMILES string (C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Br) enable unambiguous identification and differentiation from closely related regioisomers and analogs [1]. This application supports HPLC method validation, mass spectrometry calibration, and NMR spectroscopy reference purposes in both research and quality control environments where precise compound identification and purity assessment are critical for regulatory compliance and data reproducibility [2].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
Validated 3-substituted benzamide scaffold
Bcr-Abl kinase panel response context
Pharmacophore SAR studies
Regioisomeric and connectivity specificity
Target-engagement assay context
Cross-coupling library synthesis
Reactive aryl bromide (C–Br) handle
Diversification scope and reaction condition review
Analytical method development
Defined purity and unique InChI Key
HPLC/LC-MS method context

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